REACTION_CXSMILES
|
[C:1]1([NH:9][C:10]2[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12]([O-:14])=[O:13])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].[Na+].Cl[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1>CN(C)C=O>[N:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[CH2:21][O:13][C:12](=[O:14])[C:11]1[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH:9][C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8] |f:0.1|
|
Name
|
sodium N-(2,3-xylyl)anthranilate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC=C1)C)C)NC=1C(C(=O)[O-])=CC=CC1.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at a temperature of 90° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was charged with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ether
|
Type
|
DISTILLATION
|
Details
|
After dehydration, the ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the resultant residue was recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)COC(C=1C(NC2=C(C(=CC=C2)C)C)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |